The Origin and Pharmacological Profile of (D-Arg8)-Inotocin: A Synthetic Antagonist of the Human Vasopressin V1a Receptor
The Origin and Pharmacological Profile of (D-Arg8)-Inotocin: A Synthetic Antagonist of the Human Vasopressin V1a Receptor
(D-Arg8)-Inotocin is a synthetic analog of the insect neuropeptide Inotocin, which has been repurposed through chemical modification into a potent and highly selective antagonist of the human vasopressin V1a receptor (V1aR). This technical guide provides an in-depth overview of the origin, synthesis, and pharmacological characterization of (D-Arg8)-Inotocin, making it a valuable resource for researchers in pharmacology, drug discovery, and related scientific fields.
Introduction: From Insect Neuropeptide to Human Receptor Antagonist
Inotocin is a neuropeptide belonging to the oxytocin/vasopressin superfamily, originally identified in insects such as the black garden ant, Lasius niger.[1] Structurally similar to mammalian oxytocin and vasopressin, Inotocin plays a role in various physiological processes in insects. The evolutionary conservation of this signaling system provided a unique starting point for the development of novel ligands for human receptors.
The key innovation in the development of (D-Arg8)-Inotocin was the strategic substitution of the naturally occurring L-Arginine at position 8 of the Inotocin peptide sequence with its D-enantiomer, D-Arginine. This single stereochemical modification resulted in a profound shift in its pharmacological activity at human receptors, converting it from an agonist at the insect inotocin receptor and the human vasopressin V1b receptor into a potent and selective competitive antagonist of the human vasopressin V1a receptor.[1][2]
Physicochemical and Pharmacological Properties
(D-Arg8)-Inotocin is a nonapeptide with the amino acid sequence Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2, featuring a disulfide bridge between the cysteine residues at positions 1 and 6.[1]
Table 1: Physicochemical Properties of (D-Arg8)-Inotocin
| Property | Value |
| Amino Acid Sequence | Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6) |
| Molecular Formula | C39H68N14O11S2 |
| Molecular Weight | 973.17 g/mol |
Table 2: Pharmacological Profile of (D-Arg8)-Inotocin at Human Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. V1aR | Functional Activity |
| Vasopressin V1a Receptor (V1aR) | 1.3 nM | - | Antagonist |
| Oxytocin Receptor (OTR) | > 4 µM | > 3000-fold | - |
| Vasopressin V1b Receptor (V1bR) | > 4 µM | > 3000-fold | - |
| Vasopressin V2 Receptor (V2R) | > 4 µM | > 3000-fold | - |
(Data sourced from Giglio et al., 2017 and commercial suppliers)[1][2]
Experimental Protocols
The characterization of (D-Arg8)-Inotocin involves standard methodologies in peptide chemistry and pharmacology. Below are detailed descriptions of the key experimental protocols.
Synthesis of (D-Arg8)-Inotocin by Solid-Phase Peptide Synthesis (SPPS)
(D-Arg8)-Inotocin is synthesized using Fmoc-based solid-phase peptide synthesis.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
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Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: e.g., DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (Dimethylformamide)
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Cleavage cocktail: e.g., TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water
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Oxidation reagent for disulfide bridge formation: e.g., potassium ferricyanide (K3[Fe(CN)6])
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HPLC for purification
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Mass spectrometer for verification
Protocol:
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Resin Swelling: The Rink Amide resin is swelled in DMF.
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Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
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Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is coupled to the deprotected resin using HATU/HOBt and DIPEA in DMF.
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Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (D-Arg, Pro, Cys, Asn, Thr, Ile, Leu, Cys).
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Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
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Oxidative Folding: The linear peptide is cyclized by forming the disulfide bridge between Cys1 and Cys6 in a dilute aqueous solution using an oxidizing agent like potassium ferricyanide.
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Purification and Analysis: The crude cyclic peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.
Radioligand Binding Assay for V1a Receptor Affinity
Materials:
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Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)
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Radioligand: e.g., [3H]-Arginine Vasopressin ([3H]-AVP)
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(D-Arg8)-Inotocin as the competing ligand
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Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
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96-well filter plates
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Scintillation fluid and counter
Protocol:
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([3H]-AVP), and varying concentrations of the unlabeled competitor, (D-Arg8)-Inotocin.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the filter plates, and the filters are washed with ice-cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of (D-Arg8)-Inotocin, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
Materials:
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Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Agonist: Arginine Vasopressin (AVP)
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Antagonist: (D-Arg8)-Inotocin
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Fluorescence plate reader with automated injection capabilities
Protocol:
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Cell Plating: Seed the V1aR-expressing cells in a 96-well plate and allow them to adhere overnight.
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Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.
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Antagonist Pre-incubation: Add varying concentrations of (D-Arg8)-Inotocin to the wells and incubate for a short period.
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Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist (AVP) into the wells and immediately record the change in fluorescence intensity over time.
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Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of (D-Arg8)-Inotocin is determined by its ability to reduce the calcium signal induced by AVP. The IC50 for antagonism is calculated from the concentration-response curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of the native Inotocin receptor and the logical workflow for the development of (D-Arg8)-Inotocin.
Caption: Inotocin Signaling Pathway.
